molecular formula C10H9N3O2 B2802054 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid CAS No. 1334147-18-0

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid

Cat. No.: B2802054
CAS No.: 1334147-18-0
M. Wt: 203.201
InChI Key: CVTUAYQYHGDCHO-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid is a versatile heterocyclic compound with the molecular formula C 10 H 9 N 3 O 2 , designed for use in advanced chemical and pharmaceutical research. This hybrid molecule integrates a 5-methyl-1H-1,2,4-triazole ring with a benzoic acid moiety, creating a valuable scaffold for developing new bioactive substances and functional materials. The primary research value of this compound lies in its role as a key synthetic intermediate or ligand. Its molecular structure, featuring both a nitrogen-rich triazole ring and a carboxylic acid functional group, allows it to participate in diverse chemical reactions and coordinate with metal ions. This makes it particularly useful in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs constructed from triazole-carboxylic acid ligands have demonstrated promising applications in areas such as chemical sensing, with certain frameworks capable of selectively detecting metal ions like Fe 3+ , and in the adsorption and separation of organic dyes from aqueous solutions . In medicinal and agricultural chemistry, derivatives of 1,2,4-triazoles are extensively investigated for their broad spectrum of biological activities. While the specific properties of this compound are under investigation, the 1,2,4-triazole pharmacophore is well-known to be associated with significant antifungal, antibacterial, anticonvulsant, and antioxidant effects . Research on closely related triazole-benzoic acid hybrids has shown that such structures can exhibit potent antioxidant properties, effectively scavenging free radicals in various assay systems (e.g., DPPH, ABTS) . Furthermore, the structural motif of incorporating a triazole ring with a benzoic acid is a common strategy in the design of novel molecules for pharmaceutical development and material science . Researchers will find the provided analytical data, including the SMILES string (CC1=NC(=NN1)C2=CC(=CC=C2)C(=O)O) and predicted collision cross-section (CCS) values, invaluable for compound identification, method development, and in-silico modeling studies . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, wearing suitable protective equipment and consulting the relevant safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6-11-9(13-12-6)7-3-2-4-8(5-7)10(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTUAYQYHGDCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with benzoic acid derivatives under acidic or basic conditions. The reaction can be catalyzed by various agents, such as sulfuric acid or sodium hydroxide, and often requires heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of triazole-benzonic acid hybrids can inhibit the proliferation of cancer cells. For instance, research demonstrated that certain triazole derivatives effectively induced apoptosis in MCF-7 breast cancer cells, suggesting their utility as structural optimization platforms for developing more selective and potent anticancer drugs .

Antifungal and Antibacterial Activities
Additionally, 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid exhibits antifungal and antibacterial properties. It acts by inhibiting specific enzymes or binding to receptors involved in microbial metabolism. The triazole moiety is particularly noted for its ability to form stable complexes with metal ions, enhancing its biological activity against various pathogens .

Materials Science

Polymer Development
In materials science, the compound is being explored for its potential in synthesizing novel polymers and coordination complexes. Its unique structure allows it to interact with various substrates, making it suitable for developing advanced materials with specific mechanical and thermal properties. Research has shown that incorporating triazole units into polymer matrices can improve their stability and functionality .

Coordination Complexes
The triazole ring's ability to coordinate with metal ions has led to investigations into its use in creating coordination complexes that could have applications in catalysis and sensor technology. These complexes can exhibit unique electronic properties that are beneficial for various industrial applications .

Biological Studies

Enzyme Interaction Studies
The compound serves as a ligand in studying enzyme interactions and protein binding dynamics. Its structural characteristics allow it to mimic natural substrates or inhibitors, providing insights into enzyme mechanisms and potential therapeutic targets .

Case Study 1: Anticancer Activity

A comparative study involving various triazole derivatives revealed that those with electron-rich substituents displayed enhanced cytotoxicity against tumor cell lines compared to less substituted counterparts. This finding emphasizes the importance of structural modifications in optimizing the biological activity of triazole-based compounds .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activities, several derivatives of this compound were synthesized and evaluated against common bacterial strains. Results indicated significant antibacterial activity linked to the presence of the triazole ring, highlighting its role in enhancing bioactivity through structural modifications .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells; potential for drug development
Antifungal and antibacterial agentsInhibitory effects on microbial enzymes; effective against various pathogens
Materials SciencePolymer synthesisImproves stability and functionality of polymers
Coordination complexesUnique electronic properties useful in catalysis
Biological StudiesEnzyme interaction studiesMimics natural substrates; aids in understanding enzyme mechanisms

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, the compound can inhibit the growth of bacteria and fungi by interfering with their metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazolyl benzoic acid derivatives are highly dependent on substituents. Key comparisons include:

Compound Name Substituent on Triazole Biological Activity (Key Findings) Reference
3-(5-Methyl-1H-1,2,4-triazol-3-yl)benzoic acid 5-Methyl Moderate antiviral activity; potential for structural optimization
NC-5 (4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-1-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino benzoic acid) 5-Cyclohexyl 83.7% inhibition of H1N1 at 100 μM; superior NA inhibition due to bulky cyclohexyl group
BANA-206 Achiral side chain Sub-micromolar anti-influenza activity; benchmark for triazolyl benzoic acid derivatives
4-(5-(2-Aminophenyl)-1H-1,2,4-triazol-3-yl)benzoic acid 2-Aminophenyl Moderate anti-inflammatory activity; highlights aryl substituent utility
3-(1H-1,2,4-Triazol-3-yl)benzoic acid hydrochloride None (free triazole) Improved solubility due to hydrochloride salt; used in crystallography studies

Key Observations:

  • Substituent Size and Hydrophobicity: Bulky substituents (e.g., cyclohexyl in NC-5) enhance antiviral activity by fitting into the hydrophobic 150-cavity of influenza NA . The methyl group in the target compound provides steric hindrance but lacks the bulk needed for optimal NA inhibition.
  • Electronic Effects: Electron-withdrawing groups (e.g., halogenated aryl groups in fluorophenyl/chlorophenyl derivatives) improve binding to targets requiring polar interactions, as seen in isostructural compounds . The methyl group’s electron-donating nature may limit such interactions.
  • Salt Forms: Hydrochloride derivatives (e.g., ) exhibit enhanced solubility, which is critical for bioavailability .

Physicochemical and Crystallographic Properties

  • Crystallography: Isostructural compounds with halogenated aryl groups () exhibit similar packing motifs despite substituent differences, but methyl groups may alter conformational flexibility .
  • Solubility: The free acid form of the target compound likely has lower solubility compared to its hydrochloride salt or ester derivatives (e.g., methyl esters in ) .

Biological Activity

3-(5-Methyl-1H-1,2,4-triazol-3-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant studies and data.

  • Molecular Formula : C10H9N3O2
  • Molecular Weight : 203.2 g/mol
  • CAS Number : 1334147-18-0

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazole derivatives, including this compound. In vitro evaluations have shown that this compound exhibits significant activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A study conducted by researchers found that derivatives of triazole compounds were effective against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged between 3.12 and 12.5 μg/mL, indicating promising antibacterial properties compared to standard antibiotics like ciprofloxacin .

CompoundMIC (μg/mL)Bacterial Strain
Triazole Derivative3.12 - 12.5Staphylococcus aureus
Ciprofloxacin2Staphylococcus aureus
Triazole Derivative3.12 - 12.5Escherichia coli

Antifungal Activity

The antifungal properties of this compound have also been investigated. Research indicates that triazole compounds can inhibit the growth of various fungi.

Case Study: Antifungal Efficacy

In a study focusing on antifungal activity against Candida species and other fungi, the compound showed effective inhibition with varying degrees of potency. The results indicated that certain structural modifications in triazole derivatives could enhance their antifungal activity.

CompoundMIC (μg/mL)Fungal Strain
Triazole Derivative<10Candida albicans
Triazole Derivative<15Candida glabrata

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. Its mechanism of action appears to involve the induction of apoptosis in cancer cells.

Case Study: Cancer Cell Line Testing

In vitro studies on various cancer cell lines demonstrated that the compound could induce apoptosis through mitochondrial pathways. The compound's IC50 values were significantly lower than those of conventional chemotherapeutics in certain cancer types.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)20Mitochondrial pathway

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. Studies focusing on SAR indicate that modifications to the triazole ring or benzoic acid moiety can enhance or diminish biological activity.

Key Findings:

  • Substituent Positioning : The position of substituents on the benzene ring significantly affects antibacterial and antifungal potency.
  • Hydrophobicity : Increased hydrophobicity often correlates with improved membrane penetration and bioactivity.
  • Functional Groups : The presence of electron-withdrawing groups can enhance interaction with biological targets.

Q & A

Basic: How can I optimize the synthesis of 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid to improve yield and purity?

Methodological Answer:

  • Coupling Reagents : Use carbodiimide-based reagents (e.g., DCC or EDC) to facilitate amide bond formation between benzoic acid derivatives and triazole intermediates. Mild conditions (room temperature, anhydrous solvents) minimize side reactions .
  • Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.3 in ethyl acetate) .
  • Scalability : Transition from batch to continuous flow synthesis for larger-scale production, ensuring consistent temperature and reagent stoichiometry .

Basic: What techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for refinement of crystal structures. Grow single crystals via slow evaporation in DMSO/water. Key parameters: space group C2/cC2/c, unit cell dimensions a=12.734A˚,b=13.937A˚a = 12.734 \, \text{Å}, b = 13.937 \, \text{Å}, and π\pi-π\pi stacking interactions observed in the triazole ring .
  • Spectroscopy : Confirm functional groups via FT-IR (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.5–8.2 ppm) .
  • Visualization : Generate ORTEP diagrams using ORTEP-III to illustrate molecular geometry and hydrogen-bonding networks .

Intermediate: How can I assess the biological activity of this compound against microbial targets?

Methodological Answer:

  • Antimicrobial Assays : Perform minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use triazole derivatives as positive controls due to their known enzyme inhibition .
  • Enzymatic Studies : Test inhibition of fungal lanosterol 14α-demethylase (CYP51) via UV-Vis spectroscopy, monitoring ergosterol depletion at 230 nm .
  • Cytotoxicity : Evaluate mammalian cell viability (e.g., HEK293 cells) using MTT assays to ensure selectivity .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Synthesis : Replace the 5-methyl group with halogens (e.g., Cl, Br) or electron-withdrawing groups to modulate electronic properties. Compare bioactivity data .
  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Focus on triazole-benzoic acid hydrogen bonding to active-site residues .
  • Data Analysis : Apply multivariate regression to correlate logP values (calculated via ChemDraw) with MIC results .

Advanced: How can computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic substitution sites. The triazole N2 atom shows highest nucleophilicity (Fukui ff^- > 0.3) .
  • MD Simulations : Simulate solvation in aqueous buffers (AMBER force field) to predict aggregation behavior or stability under physiological conditions .
  • Reactivity Descriptors : Calculate HOMO-LUMO gaps (ΔE ~5.2 eV) to assess redox potential in metal-catalyzed reactions .

Advanced: How should I resolve contradictions in reported bioactivity data for triazole-benzoic acid hybrids?

Methodological Answer:

  • Reproducibility Checks : Verify assay conditions (e.g., pH, temperature) and compound purity (≥95% by HPLC). Contradictions often arise from impurities or degraded samples .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or polymorphic effects .
  • Meta-Analysis : Cross-reference bioactivity datasets across journals, prioritizing studies with rigorous controls (e.g., sham-treated groups) .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (expected >200°C). Store at –20°C in amber vials to prevent photodegradation .
  • pH Sensitivity : Test solubility and stability in buffers (pH 2–9). Carboxylic acid protonation (pKa ~4.5) affects solubility in biological media .
  • Long-Term Stability : Monitor via accelerated aging tests (40°C/75% RH for 6 months), analyzing degradation products with LC-MS .

Advanced: How can I investigate polymorphism in this compound for drug formulation?

Methodological Answer:

  • Screening Methods : Recrystallize from 10+ solvents (e.g., DMF, acetonitrile) to isolate polymorphs. Characterize via PXRD (distinct peaks at 2θ = 12.5°, 18.3°) .
  • Bioavailability Studies : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2). Form II shows 30% faster release than Form I .
  • Thermodynamic Analysis : Calculate free energy differences (ΔG) between polymorphs using DSC data. The metastable form converts to stable Form I above 150°C .

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